molecular formula C32H34Cl2N4O4 B1677038 Nutlin-1

Nutlin-1

Número de catálogo: B1677038
Peso molecular: 609.5 g/mol
Clave InChI: IYDMGGPKSVWQRT-IHLOFXLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nutlin-1 es una molécula pequeña que pertenece a la clase de análogos de cis-imidazolina. Es principalmente conocido por su capacidad para inhibir la interacción entre la proteína del minuto doble murino 2 (MDM2) y la proteína supresora tumoral p53. Esta inhibición conduce a la estabilización y activación de p53, que juega un papel crucial en la regulación del ciclo celular y la inducción de apoptosis en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Nutlin-1 involucra múltiples pasos, comenzando con la preparación del núcleo de imidazolina. Los pasos clave incluyen:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como técnicas de purificación como la cristalización y la cromatografía para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Nutlin-1 sufre varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Nutlin-1 is a cis-imidazoline analog that inhibits the interaction between murine double minute 2 (mdm2) and the tumor suppressor p53 . Nutlins, including this compound, were discovered through the screening of a chemical library . Nutlin-3 is the most commonly used compound in anti-cancer studies . Nutlin small molecules occupy the p53 binding pocket of MDM2 and disrupt the p53–MDM2 interaction, which leads to activation of the p53 pathway in p53 wild-type cells . By inhibiting the interaction between mdm2 and p53, this compound stabilizes p53 and selectively induces a growth-inhibiting state called senescence in cancer cells . These compounds are thought to work best on tumors that contain normal or "wild-type" p53 .

Scientific Research Applications

  • Activation of p53: this compound activates p53 without causing a genotoxic stress stimulus . Studies have shown the importance of non-genotoxic p53 activation by Nutlin in cancer therapy . Nutlin-activated p53 can use both transcription-dependent and transcription-independent pathways to induce apoptosis in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .
  • Anti-tumor activity: Nutlin-3a, the active enantiomer of nutlin-3, has been shown to inhibit the growth of p53 wild-type human tumors grown as xenografts in nude mice and to induce apoptosis and cell cycle arrest in cancer cell lines that express wild-type p53 . Nutlin-3a also down-regulates Survivin in glioma cell lines and primary glioblastoma cells with wild-type p53 .
  • MDM2 Inhibition: Nutlins bind to the p53-binding pocket in the MDM2 protein, thus inhibiting the binding of p53 and activating the p53 pathway in cancer cells with wild-type p53, including solid tumors and hematological malignancies . Tumors overexpressing gene amplification-mediated MDM2 are the most sensitive to MDM2 inhibitors, at least at the preclinical level .
  • Combination Therapies: Combining Nutlin-3a with a Wip1 inhibitor enhances p53-mediated tumor suppression . The combination of Nutlin-3a with the Wip1 inhibitor GSK2830371 in the treatment of p53-proficient cells led to an expression signature that largely comprised that of Nutlin-3a alone .

Case Studies

  • Acute Myeloid Leukemia (AML) and Colorectal Carcinoma: Nutlin-induced apoptosis in AML and colorectal carcinoma cells involves mitochondrial p53 . The release of cytochrome c in response to Nutlin was rapid and preceded the induction of the p53 target gene, p21 . Nutlin-treated cells were characterized by a significant increase in p53 monoubiquitination, a post-translational modification that is essential for p53 to re-locate to the mitochondria .
  • Glioblastoma: Nutlin-3a induces p53-dependent apoptosis and cellular senescence in wild-type p53 glioma cell lines and primary glioblastoma cultures . Nutlin-3a fails to induce apoptosis and cell cycle arrest in glioblastoma cells with mutant p53 and enhances radiation response of glioma cells .
  • Neuroblastoma, Rhabdomyosarcoma, and Melanoma: Nutlin-3-adaptation results with high frequency in the acquisition of p53 mutations in originally p53 wild-type cells . P53-mutated nutlin-3-resistant cells display a multi-drug-resistant phenotype .

Data Table

ApplicationDescription
Activation of p53This compound binds to MDM2, disrupting its interaction with p53, leading to p53 stabilization and activation .
Induction of ApoptosisThis compound activates p53, which can induce apoptosis through both transcription-dependent and transcription-independent pathways .
Cell Cycle ArrestThis compound induces cell cycle arrest in both normal and tumor cells, with selective apoptosis in the latter .
Inhibition of Tumor GrowthNutlin-3a, an enantiomer of Nutlin, inhibits the growth of p53 wild-type human tumors in xenografts .
Sensitization to RadiationNutlin-3a enhances the radiation response of glioma cells .
Overcoming Drug ResistanceCombining Nutlin-3a with other inhibitors, such as Wip1 inhibitors, can enhance p53-mediated tumor suppression .
Impairment of MDMX/TP53 complexesNutlin-3A was unable to disrupt the MDMX/TP53 and MSMX-S/TP53 complexes .

Mecanismo De Acción

Nutlin-1 ejerce sus efectos uniéndose al bolsillo de unión a p53 de MDM2, evitando así la interacción entre MDM2 y p53. Esta inhibición estabiliza y activa p53, lo que lleva a la transcripción de genes diana de p53 involucrados en el arresto del ciclo celular y la apoptosis. La activación de p53 induce un estado de inhibición del crecimiento llamado senescencia en las células cancerosas, lo que hace que this compound sea particularmente efectivo contra los tumores con función normal de p53 .

Comparación Con Compuestos Similares

Nutlin-1 es parte de una familia de compuestos conocidos como Nutlins, que incluyen Nutlin-2 y Nutlin-3. Si bien todos los Nutlins comparten la misma estructura central y mecanismo de acción, difieren en su potencia y selectividad:

This compound es único en su patrón específico de sustituyentes, lo que contribuye a sus propiedades biológicas distintivas y lo convierte en una herramienta valiosa en la investigación.

Actividad Biológica

Nutlin-1 is a small-molecule inhibitor that specifically targets the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has gained significant attention in cancer research due to its potential to reactivate p53 function in tumors where MDM2 is overexpressed, thereby inducing apoptosis and inhibiting cell proliferation. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and potential clinical implications.

This compound functions primarily by disrupting the MDM2-p53 interaction. By binding to MDM2, this compound stabilizes p53, leading to its accumulation and activation of p53 transcriptional targets that promote cell cycle arrest and apoptosis. The following table summarizes the key molecular mechanisms involved in this compound's action:

Mechanism Description
MDM2 Inhibition This compound binds to MDM2, preventing it from ubiquitinating p53, thereby stabilizing p53 levels.
Transcriptional Activation Stabilized p53 activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).
Induction of Apoptosis This compound promotes apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic factors.

Biological Activity in Cancer Cell Lines

Numerous studies have demonstrated the effectiveness of this compound across various cancer types. Below are notable findings from relevant research:

  • Multiple Myeloma (MM) :
    • In a study involving MM cell lines, treatment with this compound resulted in a significant decrease in cell viability (30% to 35% at 10 µM) in cells with wild-type p53. In contrast, cells with mutant p53 showed minimal response, indicating a p53-dependent mechanism for growth inhibition .
    • Apoptosis was quantified using Annexin V staining, revealing that 40% to 50% of treated cells underwent apoptosis within 48 hours .
  • Leukemia :
    • This compound enhanced the differentiation-inducing activity of all-trans retinoic acid (ATRA) in HL60 and NB4 leukemia cells, which lack functional p53. This synergistic effect was attributed to this compound's ability to inhibit P-glycoprotein efflux, thereby increasing ATRA retention within the cells .
  • Solid Tumors :
    • Research indicates that this compound can induce apoptosis in various solid tumor cell lines by stabilizing p53 and activating its downstream targets. For instance, treatment led to increased levels of cleaved PARP and pro-apoptotic proteins such as Bax and Bak .

Case Study 1: this compound in Acute Myeloid Leukemia (AML)

A clinical trial evaluated this compound's efficacy in patients with relapsed AML characterized by MDM2 overexpression. Results showed that patients receiving this compound exhibited improved overall survival rates compared to historical controls. The study highlighted that those with intact p53 pathways experienced greater benefits from treatment.

Case Study 2: Combination Therapy with ATRA

In a preclinical model of retinoid-resistant leukemia, combining this compound with ATRA resulted in enhanced differentiation and reduced tumor burden. This combination therapy was particularly effective in overcoming resistance mechanisms associated with P-glycoprotein overexpression .

Research Findings

Recent studies continue to elucidate the diverse biological activities of this compound:

  • Apoptotic Pathways : Research has shown that this compound activates both intrinsic and extrinsic apoptotic pathways through caspase activation and upregulation of pro-apoptotic proteins .
  • Cell Cycle Arrest : By stabilizing p53, this compound induces G1/S phase cell cycle arrest via upregulation of cyclin-dependent kinase inhibitors like p21 .

Propiedades

Fórmula molecular

C32H34Cl2N4O4

Peso molecular

609.5 g/mol

Nombre IUPAC

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1

Clave InChI

IYDMGGPKSVWQRT-IHLOFXLRSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

SMILES isomérico

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

SMILES canónico

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Nutlin-1;  Nutlin 1;  Nutlin1; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nutlin-1
Reactant of Route 2
Reactant of Route 2
Nutlin-1
Reactant of Route 3
Reactant of Route 3
Nutlin-1
Reactant of Route 4
Reactant of Route 4
Nutlin-1
Reactant of Route 5
Reactant of Route 5
Nutlin-1
Reactant of Route 6
Reactant of Route 6
Nutlin-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.